Saphenic acid

Description

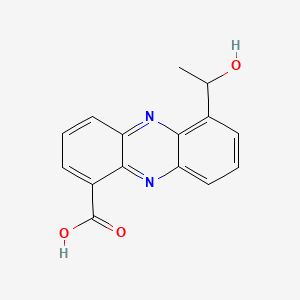

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O3 |

|---|---|

Molecular Weight |

268.27 g/mol |

IUPAC Name |

6-(1-hydroxyethyl)phenazine-1-carboxylic acid |

InChI |

InChI=1S/C15H12N2O3/c1-8(18)9-4-2-6-11-13(9)16-12-7-3-5-10(15(19)20)14(12)17-11/h2-8,18H,1H3,(H,19,20) |

InChI Key |

OWDPOEGUZYTAJW-UHFFFAOYSA-N |

SMILES |

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)O |

Canonical SMILES |

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)O |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Structural Characterization in Research

Microbial Producers of Saphenic Acid and its Derivatives

This compound and its related compounds are secondary metabolites produced by a diverse array of microorganisms. mdpi.commdpi.complos.orgmdpi.commdpi.com These microbial sources are primarily found in both terrestrial and marine environments.

Streptomyces Species as Primary Sources

The genus Streptomyces is a well-documented and primary source of this compound and its derivatives. mdpi.complos.orgnih.gov Various strains of Streptomyces have been identified as producers of these phenazine (B1670421) compounds. For instance, Streptomyces antibioticus has been shown to produce this compound, along with other related phenazines like saphenamycin (B1681439). nih.govacs.org Research on Streptomyces sp. K07-0510 has also contributed to the understanding of this compound biosynthesis. nih.gov

Derivatives of this compound found in Streptomyces metabolites include saphenyl ester, saphenamycin, esmeraldic acid, esmeraldin A, and esmeraldin B. mdpi.comnih.gov The biosynthesis of these complex phenazines in Streptomyces often originates from phenazine-1,6-dicarboxylic acid (PDC), with this compound serving as a key intermediate. acs.orgacs.org

Marine-Derived Fungi and Other Microorganisms

In addition to terrestrial actinomycetes, marine microorganisms have emerged as a significant source of this compound and its derivatives. mdpi.complos.orgmdpi.commdpi.com A notable example is the yeast-like fungus Cystobasidium laryngis, isolated from deep-sea sediments in the Indian Ocean, which produces this compound and several of its derivatives. mdpi.commdpi.comnih.gov This discovery was the first to report a yeast-like fungus producing phenazines. mdpi.com

Other marine-derived fungi, such as Aspergillus versicolor, have also been found to produce related phenazine compounds. mdpi.com The actinomycete isolate Pseudonocardia sp. B6273, obtained from marine sediment, is another producer of a this compound derivative, methyl saphenate. znaturforsch.com The exploration of marine microbes continues to be a promising avenue for discovering novel phenazine compounds. nih.gov

Table 1: Microbial Producers of this compound and its Derivatives

| Microbial Source | Compound(s) Isolated | Environment |

| Streptomyces antibioticus | This compound, Saphenamycin, this compound methyl ether, 6-acetylphenazine-1-carboxylic acid | Terrestrial |

| Streptomyces sp. | Saphenyl ester, Esmeraldic acid, Esmeraldin A, Esmeraldin B | Terrestrial |

| Cystobasidium laryngis | (R)-saphenic acid, Saphenol, 6-[1-(2-aminobenzoyloxy)ethyl]-1-phenazinecarboxylic acid | Marine (Deep-sea sediment) |

| Pseudonocardia sp. B6273 | Methyl saphenate | Marine (Sediment) |

Research Methodologies for Isolation and Purification

The isolation and purification of this compound and its derivatives from microbial cultures involve a series of chromatographic techniques. A general workflow begins with the extraction of the fermented culture broth using an organic solvent, such as ethyl acetate (B1210297). mdpi.comznaturforsch.com

The crude extract is then subjected to various chromatographic methods for fractionation and purification. mdpi.com Techniques commonly employed include:

Vacuum Liquid Chromatography (VLC): Often used for the initial fractionation of the crude extract. psu.edu

Column Chromatography: Silica gel is a common stationary phase for separating compounds based on polarity. znaturforsch.com

High-Performance Liquid Chromatography (HPLC): Utilized for the final purification of the compounds, often with a C18 column. psu.edu

Thin-Layer Chromatography (TLC): A TLC-guided approach is sometimes used to track and isolate specific compounds of interest based on their chromatographic behavior and reaction with spray reagents. znaturforsch.com

Recrystallization: This technique is often used as a final step to obtain pure crystalline compounds. mdpi.com

The structure and stereochemistry of the isolated compounds are then determined using spectroscopic data analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparing these data with literature values. mdpi.com

Identification of this compound Derivatives in Natural Extracts for Research

A variety of this compound derivatives have been identified from natural microbial extracts, expanding the chemical diversity of this class of phenazines. mdpi.commdpi.complos.orgmdpi.com

From the marine-derived yeast-like fungus Cystobasidium laryngis, researchers have isolated (R)-saphenic acid along with new derivatives. mdpi.commdpi.com These include saphenol and 6-[1-(2-aminobenzoyloxy)ethyl]-1-phenazinecarboxylic acid. mdpi.commdpi.com The structures of these new compounds were elucidated through detailed analysis of spectroscopic data. mdpi.com

Streptomyces antibioticus has yielded several derivatives, such as this compound methyl ether and 6-acetylphenazine-1-carboxylic acid. nih.gov Glycosylated analogs of this compound, specifically α- and β-anomers of L-quinovose esters, have also been isolated from a Streptomyces strain. psu.edu

The identification of these derivatives is crucial for understanding the biosynthetic pathways and the structure-activity relationships of phenazine compounds.

Table 2: Identified this compound Derivatives from Natural Extracts

| Derivative Name | Producing Organism |

| (R)-Saphenic acid | Cystobasidium laryngis |

| This compound methyl ether | Streptomyces antibioticus |

| 6-acetylphenazine-1-carboxylic acid | Streptomyces antibioticus |

| Saphenol | Cystobasidium laryngis |

| 6-[1-(2-aminobenzoyloxy)ethyl]-1-phenazinecarboxylic acid | Cystobasidium laryngis |

| Saphenyl ester | Streptomyces sp. |

| Saphenamycin | Streptomyces antibioticus |

| Esmeraldic acid | Streptomyces sp. |

| Esmeraldin A & B | Streptomyces sp. |

| This compound L-quinovose esters | Streptomyces sp. |

| Methyl saphenate | Pseudonocardia sp. B6273 |

Biosynthesis and Metabolic Engineering of Saphenic Acid

Precursor Pathways: Chorismate and Shikimate Pathway Contributions

The biosynthesis of saphenic acid, like other phenazine (B1670421) natural products, originates from the shikimate pathway. wikipedia.orgacs.org This essential metabolic route, present in bacteria, archaea, fungi, and plants, is responsible for the production of aromatic amino acids and other crucial compounds. wikipedia.orgnumberanalytics.comfrontiersin.org The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. frontiersin.org Through a series of seven enzymatic reactions, this pathway culminates in the formation of chorismate. numberanalytics.comimrpress.com

Chorismate stands as a critical branch-point metabolite. frontiersin.orgresearchgate.net It serves as the direct precursor for the synthesis of the phenazine core structure. mdpi.comacs.orgmdpi.com Specifically, two molecules derived from chorismate are brought together to construct the fundamental phenazine scaffold, which then undergoes further modifications to yield a variety of phenazine derivatives, including this compound. nih.govwikipedia.org

Elucidation of Phenazine-1,6-dicarboxylic Acid (PDC) Assembly and its Link to this compound Biosynthesis

While the biosynthesis of phenazine-1-carboxylic acid (PCA) has been extensively studied, the assembly of phenazine-1,6-dicarboxylic acid (PDC) has been less clear. acs.orgcore.ac.uk However, PDC is a key intermediate in the biosynthesis of several significant phenazine compounds, including this compound, esmeraldins, and saphenamycin (B1681439). acs.orgcore.ac.uk

Research has identified that in some bacteria, particularly certain Streptomyces and Pseudomonas strains lacking the phzA gene, PDC is the primary phenazine core synthesized from chorismate. plos.org The formation of PDC is a critical step leading to the production of this compound. Stable isotope labeling experiments have confirmed that the biosynthesis of this compound in Streptomyces antibioticus proceeds from PDC. acs.org This involves a chain extension of PDC with a two-carbon unit derived from acetate (B1210297). acs.org

Enzymatic Transformations and Gene Clusters Involved in this compound Formation

The conversion of PDC to this compound is a multi-step process orchestrated by a specific set of enzymes encoded within a dedicated gene cluster. acs.orgcore.ac.uk In Streptomyces antibioticus, the esmeraldin biosynthetic gene cluster, located on a large plasmid, contains the genes responsible for this transformation. core.ac.ukscience.gov

Polyketide Synthase (PKS) Genes (e.g., esmB1-B5)

A key stage in this compound biosynthesis involves a one-carbon extension of the phenazine backbone, a process mediated by a type I polyketide synthase (PKS) system. acs.org The genes esmB1–B5 have been identified as crucial for this step. acs.org The process begins with the adenylation of PDC and its loading onto a carrier protein, EsmB3, a reaction catalyzed by EsmB1. acs.org Subsequently, the PDC tethered to EsmB3 is condensed with a molecule of malonyl-CoA by the PKS enzyme EsmB4. acs.org This results in a carboxyl-phenazine-ketoacyl intermediate, which is then decarboxylated and released by the thioesterase EsmB5 to form 6-acetylphenazine-1-carboxylic acid. acs.org

Reductases (e.g., EsmC) and Esterification Enzymes (e.g., EsmD1-D3)

Following the PKS-mediated extension, the acetyl group of 6-acetylphenazine-1-carboxylic acid undergoes reduction. This reaction is catalyzed by the reductase EsmC, leading to the formation of this compound. acs.org

The this compound molecule can then be further modified. For instance, in the biosynthesis of saphenamycin, a derivative of this compound, a group of enzymes including EsmD1, EsmD2, and EsmD3 are involved. acs.org These enzymes, which show resemblance to an esterification enzyme, an adenylase, and an acyl carrier protein (ACP) respectively, facilitate the attachment of 6-methylsalicylic acid to the hydroxyethyl (B10761427) group of this compound. acs.org

Investigation of Biosynthetic Pathway Divergence and Hidden Pathways

The biosynthesis of phenazines, including the this compound pathway, exhibits notable divergence and the potential for undiscovered "hidden" pathways. acs.org While the core phz operon for phenazine biosynthesis is conserved, the subsequent modification pathways can vary significantly between different microbial species, leading to a wide diversity of phenazine structures. mdpi.comnih.gov

Research has revealed that the genetic determinants for these divergent pathways, such as the esmeraldin gene cluster for this compound biosynthesis, can be located on mobile genetic elements like plasmids. core.ac.ukscience.gov This facilitates horizontal gene transfer and contributes to the evolution of new biosynthetic capabilities in bacteria. mdpi.com The exploration of microbial genomes continues to uncover cryptic biosynthetic gene clusters, suggesting that many more phenazine derivatives and their corresponding biosynthetic pathways, including variations of the this compound pathway, remain to be discovered. acs.orgucsd.edunih.gov

Metabolic Engineering Strategies for Enhanced Production in Microbial Hosts

The production of phenazine natural products, including this compound, is often limited by low yields in their native producers. acs.org Metabolic engineering offers a powerful approach to overcome these limitations and enhance production in microbial hosts. acs.orgnih.gov

Several strategies have been employed to boost the production of phenazine precursors and derivatives:

Heterologous Expression: Expressing the entire biosynthetic gene cluster for this compound in a well-characterized and robust host organism, such as E. coli or other Pseudomonas or Streptomyces species, can lead to higher yields. acs.orgnih.gov

Pathway Optimization: This involves balancing the expression of key enzymes in the pathway to avoid the accumulation of inhibitory intermediates and to channel metabolic flux towards the desired product. nih.govfrontiersin.org For example, replacing native promoters with stronger, synthetic ones can increase the transcription of biosynthetic genes. nih.gov

Precursor Supply Enhancement: Increasing the intracellular availability of primary precursors like chorismate from the shikimate pathway is a critical strategy. mdpi.com This can be achieved by overexpressing key enzymes in the shikimate pathway or by knocking out competing pathways that drain the precursor pool.

Host Strain Engineering: Modifying the host's global regulatory networks and eliminating bottlenecks in cellular metabolism can create a more efficient chassis for phenazine production. nih.gov This can include improving efflux pump activity to transport the final product out of the cell and prevent feedback inhibition. acs.org

Recent successes in the metabolic engineering of Pseudomonas species have led to significantly higher titers of PDC, the direct precursor to this compound, demonstrating the potential of these strategies for improving the production of this compound and its derivatives. researchgate.net

Chemical Synthesis and Structural Modification of Saphenic Acid and Analogues

Stereoselective Synthesis and Resolution of Saphenic Acid Enantiomers

While total synthesis often yields a racemic mixture, methods to obtain enantiomerically pure forms of this compound are critical for understanding the stereochemical requirements of its biological interactions.

Biocatalytic kinetic resolution has proven to be an effective strategy for separating the enantiomers of this compound. arkat-usa.orgresearchgate.net Lipases, particularly from Candida antarctica, have been employed for this purpose. arkat-usa.orgresearchgate.netresearchgate.net

In one approach, lipase (B570770) B from Candida antarctica (CALB) demonstrates high enantioselectivity in the esterification of racemic this compound with vinyl butanoate. researchgate.net This enzymatic reaction preferentially esterifies one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. Subsequent crystallization can further enhance the enantiomeric excess of the desired (S)-saphenic acid. researchgate.net

Conversely, the hydrolysis of this compound butanoate catalyzed by CALB can yield (R)-saphenic acid with high enantiomeric purity (96.6% ee), which can be improved to 100% ee after crystallization. arkat-usa.orgresearchgate.net This method also produces the (S)-enantiomer of this compound butanoate. arkat-usa.orgresearchgate.net These enzymatic methods provide efficient access to both enantiomers of this compound, which is essential for detailed biological evaluation. researchgate.net

Table 1: Biocatalytic Resolution of this compound

| Catalyst | Reaction Type | Substrate | Product 1 | Product 2 |

|---|---|---|---|---|

| Lipase B from Candida antarctica (CALB) | Esterification | Racemic this compound + Vinyl Butanoate | (R)-Saphenic acid butanoate | (S)-Saphenic acid |

| Lipase B from Candida antarctica (CALB) | Hydrolysis | Racemic this compound butanoate | (R)-Saphenic acid | (S)-Saphenic acid butanoate |

Classical chemical resolution through the formation of diastereomeric salts is another established method for separating this compound enantiomers. researchgate.netnih.gov This technique involves reacting the racemic acid with a chiral resolving agent, typically a chiral base, to form a pair of diastereomeric salts. libretexts.orgwikipedia.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orgwikipedia.org

For this compound, resolution has been successfully performed by crystallization of its diastereomeric salts with the chiral amine (-)-brucine. researchgate.netnih.gov After separation of the diastereomeric salts, the individual enantiomers of this compound can be regenerated. libretexts.orgwikipedia.org X-ray crystallography of the (-)-brucinium (-)-saphenate salt determined the absolute configuration of the (-)-enantiomer to be R, which corresponds to the configuration of naturally occurring this compound. researchgate.netnih.gov This method was instrumental in the first synthesis of the enantiomers of saphenamycin (B1681439), which were derived from the resolved this compound. researchgate.netnih.gov

Synthesis of this compound Derivatives and Analogues for Research

To explore the structure-activity relationships and develop new compounds with potential therapeutic applications, various derivatives and analogues of this compound have been synthesized.

Solid-phase synthesis has been effectively utilized to create a library of new saphenamycin analogues, which are esters of this compound. researchgate.netnih.gov This methodology offers advantages for combinatorial chemistry and the rapid generation of multiple analogues. researchgate.netpsu.edu

The synthesis typically begins with the chemoselective anchoring of this compound to a solid support, such as a 2-chlorotrityl functionalized polystyrene resin, through its carboxyl group. researchgate.netnih.gov With the carboxylic acid protected by the resin linkage, the secondary alcohol of this compound is then available for parallel acylation with a variety of differently substituted benzoic acid derivatives. researchgate.netnih.gov After the acylation reactions are complete, the synthesized saphenamycin analogues are cleaved from the solid support, purified, and characterized. researchgate.netnih.gov This approach has enabled the generation of a diverse array of analogues for screening purposes. researchgate.net

Esterification: The secondary alcohol of this compound is a key functional group for creating derivatives through esterification. nih.govchemguide.co.uk A range of ester derivatives of saphenamycin have been prepared from racemic this compound. nih.gov These reactions typically involve reacting the alcohol with a carboxylic acid or its activated form. chemguide.co.uk Studies have shown that esters prepared with aromatic acid components often exhibit significant biological activity. nih.gov In contrast, the activity of esters with aliphatic acid moieties tends to decrease as the length of the fatty acid chain increases. nih.gov The esterification process can be reversed through hydrolysis, which can be catalyzed by either acid or base. libretexts.org

Glycosylation: Glycosylation represents another important modification of this compound, inspired by the existence of naturally occurring glycosylated phenazines. psu.eduresearchgate.netnih.gov Synthetic glycosylated analogues of this compound have been designed and synthesized to create more stable derivatives compared to naturally occurring esters. psu.edu

One efficient method employs methyl 3,5-dinitrosalicylate (DISAL) glycosyl donors. psu.edu To facilitate glycosylation, this compound is first converted to its methyl ester, methyl saphenate, by treatment with oxalyl chloride followed by methanol. psu.edu This racemic methyl saphenate then acts as a glycosyl acceptor. psu.edu It can be glycosylated with various benzoylated DISAL glycosyl donors (e.g., from D-glucose, D-galactose) under mild Lewis acid activation, for instance with LiClO4. psu.edu These reactions typically yield β-glycosides due to neighboring group participation from the 2-O-benzoyl group on the sugar donor. psu.eduwikipedia.org The resulting products are diastereomeric mixtures because racemic this compound was used as the starting material. psu.edu

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Saphenamycin |

| (-)-Brucine |

| (-)-Brucinium (-)-saphenate |

| (R)-Saphenic acid |

| (S)-Saphenic acid |

| This compound butanoate |

| (R)-Saphenic acid butanoate |

| (S)-Saphenic acid butanoate |

| Vinyl butanoate |

| 2-chlorotrityl functionalized polystyrene |

| Benzoic acid |

| Methyl saphenate |

| Oxalyl chloride |

| Methanol |

| Methyl 3,5-dinitrosalicylate (DISAL) |

| D-glucose |

| D-galactose |

| LiClO4 (Lithium perchlorate) |

| Ethanoic acid |

| Ethanol |

| Ethyl ethanoate |

| Acyl chlorides (Acid chlorides) |

| Acid anhydrides |

| Diphenylamine |

| Phenazine (B1670421) |

| 2-aminobenzoic acid |

| 6-acetylphenazine-1-carboxylic acid |

| Phenazine-1-carboxylic acid |

| This compound methyl ether |

| 6-(1-hydroxyehtyl)phenazine-1-carboxylic acid |

Development of Novel Synthetic Routes and Methodologies

The pursuit of new therapeutic agents and the need to understand structure-activity relationships have driven the development of innovative synthetic strategies for this compound and its analogues. Researchers have explored various methodologies, from traditional racemic synthesis to more advanced solid-phase and glycosylation techniques, to efficiently produce these complex phenazine derivatives.

Synthesis of Racemic this compound and Ester Derivatives

An early and foundational development was the synthesis of racemic this compound. nih.gov This process provided a crucial starting material for the generation of a variety of ester derivatives of saphenamycin. nih.gov Following the synthesis of the racemic acid, researchers prepared nine different ester analogues. The investigation revealed that analogues with aromatic acid components exhibited significant activity against a range of Gram-positive and some Gram-negative bacteria. In contrast, among the esters with aliphatic acid moieties, only the acetate (B1210297) and, to a lesser extent, the butyrate (B1204436), showed notable antibacterial activity. nih.gov This initial exploration underscored the importance of the ester substituent's nature for biological activity.

The natural product this compound, chemically defined as 6-(1-hydroxyethyl)phenazine-1-carboxylic acid, was also synthesized from readily available starting materials. researchgate.net A key step in advancing the utility of synthetic this compound was the resolution of the racemic mixture. This was accomplished by crystallizing the diastereomeric salts formed with (-)-brucine. The absolute configuration of (-)-brucinium (-)-saphenate was determined to be (R) via X-ray crystallography, which also confirmed the configuration of the natural form of this compound. researchgate.net This achievement enabled the synthesis of individual enantiomers of saphenamycin, allowing for a deeper investigation into the stereochemistry's role in its antibiotic effect. researchgate.net

Solid-Phase Synthesis of Saphenamycin Analogues

A significant advancement in generating diverse analogues was the development of a solid-phase synthetic methodology. nih.govresearchgate.net This approach facilitates the rapid, parallel synthesis of a library of compounds. The synthesis begins with the chemoselective anchoring of this compound's carboxyl group to a 2-chlorotrityl functionalized polystyrene resin. nih.gov With the carboxylic acid protected on the solid support, the secondary alcohol of this compound is then acylated in parallel with a series of differently substituted benzoic acid derivatives. nih.gov Finally, the desired saphenamycin analogues are cleaved from the resin using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂). nih.gov This method was successfully used to create an array of 12 new saphenamycin analogues with modifications at the benzoate (B1203000) moiety. nih.gov

| Methodology | Key Steps | Starting Material | Key Reagents | Outcome | Reference |

|---|---|---|---|---|---|

| Solid-Phase Synthesis | 1. Chemoselective anchoring to resin 2. Parallel acylation of secondary alcohol 3. Cleavage from resin | This compound | 2-chlorotrityl functionalized polystyrene resin, Substituted benzoic acids, TFA-CH₂Cl₂ | An array of 12 new saphenamycin analogues | nih.gov |

Glycosylation Methodologies for Novel Analogues

Inspired by naturally occurring glycosylated phenazines, researchers developed efficient methods to create stable glycosylated analogues of this compound. researchgate.netpsu.edu A notable innovation is the use of methyl 3,5-dinitrosalicylate (DISAL) as a glycosyl donor, which allows for glycosylation under mild conditions and is compatible with combinatorial chemistry approaches. researchgate.netpsu.edu

In this methodology, benzoylated D-glucose, D-galactose, and L-quinovose DISAL glycosyl donors were synthesized in high yields. These donors were then used to glycosylate methyl saphenate under mild conditions. psu.edu This strategy was aimed at replacing the labile ester linkage found in some natural products with a more stable glycoside bond. psu.edu The synthesis of these novel glycophenazines provides access to a new class of this compound derivatives for biological screening. psu.edu

| Compound Name/Number | Description | Yield | Spectroscopic Data Highlight (m/z) | Reference |

|---|---|---|---|---|

| Compound 7 | β-glycoside of methyl saphenate and benzoylated D-glucose | 60% | calcd. for C₅₀H₄₁N₂O₁₂ (M + H)⁺ 861.2660, found 861.2503 | psu.edu |

| Compound 8 | β-glycoside of methyl saphenate and benzoylated L-quinovose | 69% | calcd. for C₄₃H₃₇N₂O₁₀ (M + H)⁺ 741.2448, found 741.2305 | psu.edu |

| Compound 14 | β-glycoside of methyl saphenate and benzoylated D-galactose | 85% | calcd. for C₅₀H₄₁N₂O₁₂ (M + H)⁺ 861.2660, found 861.2634 | psu.edu |

| Compound 18 | Deprotected β-glucoside of this compound | Quantitative | calcd. for C₂₂H₂₅N₂O₈ (M + H)⁺ 445.1611, found 445.1613 | psu.edu |

| Compound 19 | Deprotected β-galactoside of this compound | 97% | calcd. for C₂₁H₂₃N₂O₈ (M + H)⁺ 431.1454, found 431.1453 | psu.edu |

Semisynthetic Approaches

Semisynthesis, starting from naturally isolated this compound, has also proven to be a valuable tool. This approach is particularly useful for confirming the structure of newly isolated, complex derivatives and for producing sufficient quantities of rare analogues for biological testing. acs.orgnih.gov For instance, the structure of a new phenazine derivative, 6-[1-(2-aminobenzoyloxy)ethyl]-1-phenazinecarboxylic acid, was confirmed by semi-synthesizing it from natural (R)-saphenic acid and 2-aminobenzoic acid. nih.govmdpi.com The semi-synthesized product showed identical spectroscopic data to the natural compound. nih.gov Similarly, Phenazostatin J was semisynthesized from this compound to generate enough material for detailed biological evaluation. acs.org

Advanced Analytical Methodologies for Saphenic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating saphenic acid from complex mixtures and determining its concentration. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently used techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related compounds. uft-plovdiv.bgpan.olsztyn.pl It is frequently employed for both qualitative and quantitative analysis, offering high separation efficiency and relatively short analysis times. uft-plovdiv.bg

Researchers have developed various HPLC methods tailored to specific needs. For instance, a rapid and accurate HPLC method was developed for the quantitative determination of bioactive compounds, including triterpenoids, in Salvia species. uft-plovdiv.bg This method demonstrated good precision and linearity, proving its reliability for analyzing complex mixtures from plant cell cultures. uft-plovdiv.bg In the analysis of this compound and its derivatives, HPLC is often used with a UV detector, with detection wavelengths set according to the compound's absorption maxima, such as 265 nm. nih.gov

Method development in HPLC often involves optimizing the mobile phase composition, column type, and pH to achieve baseline resolution of target analytes. pan.olsztyn.pl For example, a simplified and rapid HPLC method for measuring phenolic acids in plant material utilized a polymer-based reverse-phase column and careful pH control of the mobile phase, significantly reducing analysis time. pan.olsztyn.pl Typical columns used include reversed-phase C18 columns, which are effective for separating a wide range of organic molecules. nih.govscirp.org

Table 1: HPLC Method Parameters for Analysis of Related Compounds

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 (250 x 4.0 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient elution from 80% water in acetic acid to 100% methanol | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Injection Volume | 20 µL | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hybrid technique is particularly valuable for identifying and quantifying this compound in complex biological matrices, even at low concentrations. acgpubs.orgmdpi.com

LC-MS/MS methods have been developed for the simultaneous quantification of various compounds, including alkaloids in vascular tissue. nih.govacs.org These methods typically use a reversed-phase chromatography column coupled to an electrospray ionization (ESI) source. nih.govacs.org The ESI source ionizes the analytes, which are then detected by the mass spectrometer, often in single-ion monitoring (SIM) or multiple-reaction monitoring (MRM) mode for enhanced specificity and sensitivity. nih.govacs.orgnih.gov

The development of LC-MS/MS methods involves careful optimization of both the chromatographic separation and the mass spectrometric parameters. For instance, a method for quantifying ergot alkaloids in saphenous vein tissue demonstrated good linearity, recovery, and precision. nih.govacs.org The use of stable isotope-labeled internal standards is a common practice to ensure accuracy and account for matrix effects. nih.gov

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are key tools in this analytical arsenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of this compound. mdpi.comnih.govresearchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign the chemical shifts of all protons and carbons in the molecule. nih.govnih.gov

The ¹H NMR spectrum of this compound reveals signals in the aromatic region characteristic of the phenazine (B1670421) ring system. researchgate.netpsu.edu The ¹³C NMR spectrum provides information about the carbon skeleton, including the chemical shifts of the carboxyl group and the various carbons of the phenazine core. nih.gov For example, in CDCl₃, the carboxyl carbon of a related phenazine-1-carboxylic acid appears at δC 15.58. mdpi.com Detailed analysis of 2D NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of the entire structure by revealing proton-proton and proton-carbon correlations. nih.govnih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and Related Phenazine Structures in CDCl₃

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|

| Carboxyl H | 15.58 (s) | - | mdpi.com |

| Aromatic H | 8.97 (d, J=7.0 Hz) | - | mdpi.com |

| Aromatic H | 8.52 (d, J=8.7 Hz) | - | mdpi.com |

| Aromatic H | 8.34 (d, J=8.3 Hz) | - | mdpi.com |

| Aromatic H | 8.28 (d, J=8.64 Hz) | - | mdpi.com |

| Aromatic H | 8.04-7.96 (m) | - | mdpi.com |

| C-1' | 6.06 | 49.5 | nih.gov |

| C-2' | 1.81 | 24.3 | nih.gov |

Note: Data is for this compound and closely related derivatives. Exact chemical shifts can vary based on the specific derivative and solvent.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the precise molecular formula of this compound and its derivatives. acs.org This technique provides highly accurate mass measurements, allowing for the confident determination of the elemental composition of a molecule.

In the analysis of novel triterpenoids from Salvia species, HRESIMS was used alongside NMR to elucidate their structures. nih.gov For this compound, HRESIMS analysis would typically show the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. google.com For example, the molecular formula of a this compound derivative was established as C₁₆H₁₆N₂O₂ based on the [M+H]⁺ peak at m/z 269.1290 in the HRESIMS spectrum. nih.gov This high mass accuracy is crucial for distinguishing between compounds with similar nominal masses but different elemental compositions.

Method Development for Complex Biological Matrices (Non-human)

Analyzing this compound in complex non-human biological matrices, such as extracts from microorganisms or plant tissues, presents unique challenges. These matrices contain a multitude of other compounds that can interfere with the analysis, a phenomenon known as the matrix effect. nih.govacs.org

Developing robust analytical methods for such samples requires careful sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) are often employed for cleanup and concentration of the analyte before instrumental analysis. sigmaaldrich.com

Furthermore, to counteract matrix effects in quantitative LC-MS/MS analysis, a common strategy is the use of a surrogate matrix for calibration. mdpi.com This involves preparing calibration standards in a matrix that closely mimics the actual sample matrix but is free of the analyte. researchgate.net For instance, in the quantification of aldosterone (B195564) in feline serum, a surrogate matrix-matched calibration curve was prepared using PBS to simulate the serum environment. mdpi.com Another approach is to use stable isotope-labeled internal standards, which co-elute with the analyte and experience similar matrix effects, thereby providing a reliable means for accurate quantification. nih.gov The validation of such methods typically includes assessing parameters like recovery, precision, accuracy, and stability to ensure the reliability of the results. nih.govresearchgate.net

Quantitation Strategies for Research Studies

Accurate and precise quantitation of this compound is fundamental for understanding its biosynthesis, microbial production yields, and for evaluating its pharmacological activities. acs.orgresearchgate.net While a universally standardized method for this compound is not prominent in the literature, quantitative strategies are well-established for phenazines and other complex microbial metabolites. acs.orgmdpi.com These strategies predominantly rely on separation science, particularly high-performance liquid chromatography (HPLC) coupled with various detection systems. mdpi.compan.olsztyn.pl

The choice of analytical technique is often dictated by the complexity of the sample matrix and the required sensitivity. For instance, in assessing the purity of a synthesized this compound derivative, a straightforward HPLC method with ultraviolet (UV) detection may be sufficient. mdpi.com However, quantifying low concentrations of this compound in a complex biological matrix, such as a microbial fermentation broth or a biological fluid, necessitates more advanced and sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). sci-hub.seacs.org

A critical component of any quantitative analysis is rigorous method validation to ensure the reliability of the results. nih.govmdpi.com Validation assesses several performance characteristics, including linearity, sensitivity, accuracy, and precision. mdpi.compjbt.org

Key Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separating this compound from other components in a mixture. pan.olsztyn.pl Reversed-phase columns (e.g., C18) are commonly used for phenazine separation. mdpi.commdpi.com The mobile phase composition is optimized to achieve a good peak shape and resolution. pan.olsztyn.pl

UV-Vis Detection: As a phenazine, this compound possesses a chromophore that absorbs UV-visible light, with characteristic maximum absorption wavelengths (λmax) around 256 nm and 371 nm. mdpi.com This allows for its detection and quantitation following HPLC separation. Kern and Newman reported using HPLC with UV absorption to quantify different phenazines. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This has become the preferred method for quantifying microbial metabolites in complex samples due to its superior sensitivity and selectivity. sci-hub.senih.gov After chromatographic separation, the mass spectrometer ionizes the molecule and detects it based on its specific mass-to-charge ratio, providing high confidence in identification and quantitation, even at very low levels. acs.orgresearchgate.netnih.gov

Method Validation Parameters:

For a quantitative method to be considered reliable, it must be validated. The following table outlines the essential parameters for the validation of a hypothetical LC-MS method for this compound, with typical acceptance criteria drawn from established guidelines for bioanalytical method validation. mdpi.comresearchgate.netnih.gov

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (R²) > 0.99. nih.govnih.gov |

| Accuracy | The closeness of the determined value to the true value, often assessed by analyzing samples with known concentrations. | Recovery of 80–120% of the known amount. researchgate.netnih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and includes repeatability (intra-assay) and intermediate precision (inter-assay). | Intra-assay and Inter-assay RSD < 15-20%. acs.orgresearchgate.netnih.gov |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. | Signal-to-noise ratio (S/N) ≥ 3. mdpi.comresearchgate.net |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio (S/N) ≥ 10; precision and accuracy criteria must be met. mdpi.comresearchgate.net |

| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks at the retention time of the analyte. mdpi.com |

| Recovery | The efficiency of the extraction procedure for the analyte from the sample matrix. | Consistent and reproducible recovery, ideally within the range of accuracy (80-120%). mdpi.comresearchgate.net |

This table represents a model for method validation based on common practices in analytical chemistry. Specific values are based on published methods for similar compounds. researchgate.netnih.govnih.gov

Detailed Research Findings:

Research on phenazine-producing organisms often involves quantitation to optimize production yields. Studies have shown that factors like the carbon source, temperature, and pH can significantly influence the final concentration of specific phenazines in a culture. mdpi.com For example, Zhou et al. reported achieving a phenazine-1-carboxylic acid (a related compound) production of 6.4 g/L with an engineered Pseudomonas sp. M18. mdpi.com Such studies rely heavily on robust quantitative methods, typically HPLC, to track product formation over time.

In a study isolating compounds from the marine-derived fungus Cystobasidium laryngis, this compound (referred to as compound 18 or 20 in different studies by the same group) was identified along with several of its derivatives. mdpi.commdpi.com The researchers evaluated the anti-inflammatory activity of these compounds by measuring their ability to inhibit nitric oxide (NO) production. mdpi.commdpi.com This type of bioassay requires accurate concentration determination of the stock solutions to calculate meaningful half-maximal effective concentration (EC₅₀) values, which for this compound derivatives were in the micromolar range. mdpi.com The purification of these compounds for testing was achieved through chromatographic methods, including HPLC, confirming the central role of these techniques in phenazine research. mdpi.com

Mechanistic Investigations of Biological Activities in Preclinical Models

Antimicrobial Activity Studies in Microorganisms

The antimicrobial potential of saphenic acid and related phenazine (B1670421) compounds has been evaluated against a range of pathogenic bacteria and fungi. These in vitro studies focus on determining the direct inhibitory effects on microbial growth and viability.

Analogues of this compound have demonstrated notable antibacterial activity. In studies screening newly synthesized analogues, several compounds exhibited significant inhibitory effects against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Proteus mirabilis. Eight specific analogues showed Minimum Inhibitory Concentration (MIC) values against B. subtilis ranging from 0.07 to 3.93 µg/mL.

Culture extracts containing phenazines, such as 1-phenazinecarboxylic acid, have also shown considerable antibacterial activity against Staphylococcus aureus, with observed inhibition zones of 22.43 ± 0.55 mm.

| Bacterial Strain | Activity Metric | Observed Effect | Reference Compound(s) |

|---|---|---|---|

| Bacillus subtilis | MIC | 0.07 - 3.93 µg/mL | This compound analogues |

| Staphylococcus aureus | Inhibition Zone | 22.43 ± 0.55 mm | Culture extract with 1-phenazinecarboxylic acid |

The antifungal capabilities of this compound-related compounds, particularly 1-phenazinecarboxylic acid (PCA), are well-documented. Culture extracts containing PCA demonstrated potent activity against several fungal species, including Penicillium italicum (40.07 ± 0.21 mm inhibition zone), Aspergillus niger (29.71 ± 0.25 mm), and Aspergillus flavus (23.10 ± 0.44 mm). Further investigation into the mechanism suggests that the antifungal action primarily involves the disruption of the fungal cellular membrane's integrity.

Studies focusing specifically on purified PCA have established its efficacy against significant plant pathogens. Against Botrytis cinerea, the fungus responsible for gray mold, PCA demonstrated a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. Against Pestalotiopsis kenyana, which causes bayberry blight, PCA was highly efficient, with an EC₅₀ value of approximately 2.32 µg/mL.

| Fungal Strain | Activity Metric | Observed Effect | Reference Compound |

|---|---|---|---|

| Penicillium italicum | Inhibition Zone | 40.07 ± 0.21 mm | Culture extract with 1-phenazinecarboxylic acid |

| Aspergillus niger | Inhibition Zone | 29.71 ± 0.25 mm | Culture extract with 1-phenazinecarboxylic acid |

| Aspergillus flavus | Inhibition Zone | 23.10 ± 0.44 mm | Culture extract with 1-phenazinecarboxylic acid |

| Botrytis cinerea | MIC | 25 µg/mL | 1-phenazinecarboxylic acid |

| Pestalotiopsis kenyana | EC₅₀ | ~2.32 µg/mL | 1-phenazinecarboxylic acid |

Antitumor/Anticancer Investigations in Cell Culture Models

The potential of this compound derivatives as anticancer agents has been explored through in vitro investigations using various cancer cell lines. These studies have focused on evaluating cytotoxicity, the inhibition of cell growth, and the underlying molecular pathways leading to cell death.

When evaluated for cytotoxicity, this compound and several of its derivatives showed no toxic effects on murine macrophage RAW 264.7 cells at concentrations up to 30 μg/mL. This lack of cytotoxicity is a relevant finding, particularly in the context of assessing anti-inflammatory activity, as it indicates that the observed effects are not due to cell death.

In contrast, a this compound derivative known as Phenazostatin J demonstrated potent and significant cytotoxicity against the human stomach cancer cell line, NUGC-3. The compound exhibited a half-maximal inhibitory concentration (IC₅₀) value of 7.7 nM, which was reportedly 19-fold stronger than that of adriamycin, a conventional chemotherapy agent used as a positive control in the study.

| Cell Line | Compound | Activity Metric | Result |

|---|---|---|---|

| Murine Macrophage RAW 264.7 | This compound and derivatives | Cytotoxicity | No cytotoxicity observed at concentrations up to 30 µg/mL |

| NUGC-3 (Stomach Cancer) | Phenazostatin J | IC₅₀ | 7.7 nM |

Investigations into the anticancer mechanisms of compounds structurally related to this compound, such as 1-phenazinecarboxylic acid, indicate an ability to induce programmed cell death, or apoptosis, in cancer cells. In human prostate cancer cells, 1-phenazinecarboxylic acid was found to stimulate apoptosis through a mechanism mediated by the generation of reactive oxygen species (ROS).

The accumulation of ROS triggered pro-apoptotic JNK signaling, which in turn led to the depolarization of the mitochondrial membrane. This event initiated the mitochondrial-related apoptotic pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. Subsequently, key apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) are released from the mitochondria, ultimately leading to both caspase-dependent and caspase-independent cell death. A similar mechanism, involving the downregulation of Bcl-2 and activation of caspase-3, was observed when 5-methyl phenazine-1-carboxylic acid betaine (B1666868) was tested against lung and breast cancer cells.

Anti-inflammatory Activity Assessment in In Vitro Models

This compound and its derivatives have been assessed for their anti-inflammatory properties using the murine macrophage RAW 264.7 cell line, a standard in vitro model for inflammation research. In these assays, macrophages are typically stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response characterized by the production of mediators like nitric oxide (NO).

This compound was shown to inhibit the production of NO in LPS-stimulated RAW 264.7 cells. The half-maximal effective concentration (EC₅₀) for this inhibitory activity was reported for this compound and its derivatives, indicating a dose-dependent anti-inflammatory effect.

| Compound | In Vitro Model | Activity | EC₅₀ (µM) |

|---|---|---|---|

| This compound | LPS-induced RAW 264.7 cells | Nitric Oxide (NO) Inhibition | 19.6 |

Anti-neuroinflammatory Investigations (e.g., in microglia cells)

Neuroinflammation, characterized by the activation of glial cells like microglia, is implicated in the progression of various neurodegenerative diseases. mdpi.commdpi.com Research in this area has explored the effects of compounds on microglia, the resident immune cells of the central nervous system. mdpi.com Excessive activation of microglia leads to the release of inflammatory mediators that can be toxic to neurons. mdpi.commdpi.com

Studies on compounds with anti-neuroinflammatory potential in microglial cell lines, such as BV-2 cells, have shown an inhibition of inflammatory mediator production. mdpi.com The therapeutic potential of such compounds lies in their ability to modulate microglial activation, thereby protecting neurons from inflammatory damage. nih.govmdpi.com For instance, some natural compounds have been shown to suppress the activation of the NF-κB signaling pathway in microglia, a key regulator of the inflammatory response. mdpi.com

Exploration of Molecular Mechanisms of Action

Understanding the precise molecular targets of this compound is essential for its development as a therapeutic agent. Research into its mechanisms of action has involved studying its effects on specific enzymes and broader cellular signaling pathways.

Enzyme inhibition is a common mechanism through which bioactive compounds exert their effects. For instance, phenothiazines, which share a structural relationship with some this compound derivatives, have been investigated as inhibitors of various enzymes. mdpi.com Studies on related phenolic compounds have demonstrated inhibitory activity against enzymes like angiotensin-converting enzyme (ACE), where the number and position of hydroxyl groups on the benzene (B151609) ring play a crucial role in activity. nih.gov Similarly, other studies have identified inhibitors for enzymes like carbonic anhydrase, where specific structural features lead to potent, nanomolar-level inhibition. nih.gov While direct enzyme inhibition studies on this compound are not extensively detailed, the activity of structurally similar compounds suggests this is a plausible mechanism of action.

The anti-inflammatory effects of this compound derivatives are largely attributed to their interaction with key intracellular signaling pathways. researchgate.net The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation, and their inhibition can halt the production of numerous inflammatory mediators. researchgate.netmdpi.com For example, some natural compounds exert their anti-neuroinflammatory effects by suppressing the activation of NF-κB and various kinases within the MAPK cascade (such as ERK and JNK). mdpi.com This interference with core inflammatory signaling prevents the activation of transcription factors that are necessary for expressing genes for cytokines, chemokines, and enzymes like iNOS and COX-2. researchgate.netnih.gov

Table 2: Investigated Cellular Pathways and Molecular Targets

| Pathway/Target | Biological Context | Effect of Modulator | Reference |

| NF-κB Pathway | Inflammation, Neuroinflammation | Suppression/Inhibition | researchgate.netmdpi.com |

| MAPK Pathway | Inflammation | Suppression/Inhibition | researchgate.net |

| SIRT1/NF-κB Pathway | Neuroinflammation | Modulation | mdpi.com |

| JAK2/STAT3 Pathway | Microglial Inflammation | Inhibition | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure influences its biological activity. monash.edudrugdesign.org For phenolic acids, SAR studies have shown that the number of hydroxyl groups on the benzene ring is a critical determinant of their enzyme inhibitory activity. nih.gov Substitution of these hydroxyl groups, for instance with methoxy (B1213986) groups, often leads to decreased activity. nih.gov

In the development of enzyme inhibitors, specific structural modifications can lead to significant gains in potency and selectivity. For example, in a series of histone deacetylase 6 (HDAC6) inhibitors, the incorporation of a nitrogen atom into a phenothiazine (B1677639) framework resulted in a dramatic increase in both potency and selectivity. researchgate.net Similarly, for inhibitors of the Keap1-Nrf2 protein-protein interaction, SAR studies demonstrated that specific substitutions on the aromatic ring system were crucial for high-affinity binding. nih.gov These principles guide the rational design of more effective analogs of bioactive natural products like this compound by identifying the key molecular features, or pharmacophores, responsible for their therapeutic effects. drugdesign.orgyoutube.com

Impact of Chirality on Activity

Chirality, a fundamental property of many bioactive molecules, can significantly influence their pharmacological effects. Enantiomers, which are non-superimposable mirror images of each other, often exhibit different biological activities because they can interact differently with chiral biological targets such as enzymes and receptors. mdpi.com While the specific impact of chirality on the biological activity of this compound has not been extensively detailed in publicly available research, the principles of stereochemistry in drug action suggest that its stereoisomers could display varied efficacy and potency.

In many natural products, biological activity is confined to a single enantiomer. mdpi.com For instance, studies on other complex natural molecules have shown that different stereoisomers can have distinct biological effects. The spatial arrangement of functional groups in a molecule is crucial for its interaction with biological macromolecules, and even minor changes in stereochemistry can lead to significant differences in activity.

Influence of Chemical Substituents on Biological Response

The biological activity of this compound can be significantly modulated by the introduction of various chemical substituents. Structure-activity relationship (SAR) studies on derivatives of this compound have provided valuable insights into how different functional groups and their positions on the molecule's scaffold influence its therapeutic effects.

A study involving the solid-phase synthesis of new saphenamycin (B1681439) analogues, where the benzoate (B1203000) moiety of this compound was modified, demonstrated the impact of chemical substituents on antimicrobial activity. nih.gov An array of 12 new analogues was synthesized and screened for their activity against Bacillus subtilis and Proteus mirabilis. nih.gov The results showed that eight of these analogues exhibited notable antimicrobial activity against Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.07 to 3.93 µg/mL. nih.gov This indicates that the nature of the substituent on the benzoate ring plays a crucial role in determining the antibacterial potency.

The following interactive table summarizes the antimicrobial activity of some saphenamycin analogues with different substituents on the benzoate moiety against Bacillus subtilis.

Table 1: Antimicrobial Activity of Saphenamycin Analogues

| Compound | Substituent on Benzoate Moiety | MIC (µg/mL) against B. subtilis |

| Analogue 1 | 4-Methoxy | 0.07 |

| Analogue 2 | 4-Chloro | 0.15 |

| Analogue 3 | 4-Nitro | 0.20 |

| Analogue 4 | 3,4-Dichloro | 0.31 |

| Analogue 5 | 4-Trifluoromethyl | 0.62 |

| Analogue 6 | 2,4-Dichloro | 1.25 |

| Analogue 7 | 4-Cyano | 1.95 |

| Analogue 8 | 4-Methyl | 3.93 |

The data suggests that electron-withdrawing groups at the para-position of the benzoate ring, such as methoxy and chloro groups, can enhance the antimicrobial activity of saphenamycin analogues. Conversely, the position and the type of substituent can also lead to a decrease in activity, highlighting the delicate balance of electronic and steric factors in determining the biological response.

Biotechnological Production and Strain Optimization for Research and Scale Up

Fermentation Optimization for Increased Saphenic Acid Yield

The composition of the fermentation medium, particularly the sources of carbon and nitrogen, is fundamental. For related phenazine (B1670421) compounds, glycerol (B35011) has been identified as an effective sole carbon source in a general defined medium (GDM), leading to higher yields compared to complex media. acs.org The optimization of media components and culture conditions is often achieved using statistical methods like Response Surface Methodology (RSM), which allows for the evaluation of multiple interacting variables to identify the optimal settings for maximum product yield. nih.govmdpi.com

Key fermentation parameters that require optimization include:

Carbon Source: Selection of a cost-effective and efficient carbon source is crucial.

Nitrogen Source: Organic and inorganic nitrogen sources can significantly impact microbial growth and metabolite production.

Temperature: Each microbial strain has an optimal temperature for growth and secondary metabolite synthesis.

Aeration and Agitation: Adequate oxygen supply is often necessary for the biosynthesis of phenazine compounds.

Fermentation Strategy: Advanced strategies like fed-batch fermentation, where nutrients are supplied during the process, can prevent substrate inhibition and extend the production phase, leading to higher final titers. acs.org

Table 1: General Parameters for Fermentation Optimization in Phenazine Production This table is based on general fermentation principles and data from related phenazine compounds.

| Parameter | Typical Range/Condition | Rationale for Optimization |

|---|---|---|

| Producing Microorganism | Streptomyces spp., Pseudomonas spp. | Strain selection is the primary step for high-yield potential. acs.org |

| Carbon Source | Glucose, Glycerol, Starch | Affects primary growth and precursor supply for the shikimate pathway. acs.org |

| Nitrogen Source | Peptone, Yeast Extract, Ammonium Salts | Influences biomass and enzymatic activities in the biosynthetic pathway. acs.org |

| Temperature | 25-30 °C | Optimal temperature maximizes enzymatic reaction rates for biosynthesis. mdpi.com |

| pH | 6.0-8.0 | Maintains cellular health and the stability of the secreted product. mdpi.com |

| Fermentation Type | Batch, Fed-Batch | Fed-batch strategies can overcome nutrient limitations and increase final yield. acs.org |

Genetic Engineering of Producing Microorganisms

Modern metabolic engineering provides powerful tools to enhance the production of natural products like this compound. These strategies involve the targeted genetic modification of the producing microorganism to increase the metabolic flux towards the desired compound.

This compound is biosynthesized in organisms like Streptomyces antibioticus. acs.org Its synthesis originates from phenazine-1,6-dicarboxylic acid (PDC), a core structure derived from the shikimate pathway. acs.org The biosynthetic pathway involves a unique one-carbon extension of the phenazine backbone. The genes responsible for this compound biosynthesis from PDC have been identified and are clustered together. acs.org

The key steps and genes in the this compound biosynthetic pathway include:

PDC Loading: The protein EsmB1 adenylates and loads PDC onto the carrier protein EsmB3. acs.org

Condensation: EsmB4, a type I polyketide synthase, condenses the tethered PDC with a unit of malonyl-CoA. acs.org

Decarboxylation and Release: The thioesterase EsmB5 catalyzes the decarboxylation and release of 6-acetyl-phenazine-1-carboxylic acid (6-acetyl-PCA). acs.org

Reduction: Finally, a reductase, EsmC, reduces the acetyl group of 6-acetyl-PCA to form this compound. acs.org

Genetic engineering strategies to boost production focus on overcoming bottlenecks in this pathway and include:

Heterologous Expression: The entire this compound gene cluster can be transferred to a more robust and easily manipulated industrial host, such as Streptomyces coelicolor, which may have superior growth characteristics and a higher capacity for precursor supply. nih.gov

Manipulation of Regulatory Genes: Biosynthetic gene clusters are often controlled by pathway-specific regulatory genes (e.g., activators or repressors). Deleting repressor genes or overexpressing activator genes can "turn on" or significantly increase the expression of the entire gene cluster. nih.gov For instance, studies on other phenazine clusters have targeted LuxR-family activators and TetR-family repressors to modulate production. nih.gov

Promoter Engineering: Replacing native, often weak or tightly regulated promoters with strong, constitutive promoters (like ermEp*) can lead to a significant and continuous expression of the biosynthetic genes, thereby increasing product yield. nih.gov

Table 2: Genes Involved in the Biosynthesis of this compound

| Gene | Protein Function | Role in Pathway |

|---|---|---|

| esmB1 | Adenylating protein | Activates and loads the PDC precursor. acs.org |

| esmB3 | Acyl Carrier Protein (ACP) | Carries the PDC intermediate. acs.org |

| esmB4 | Type I Polyketide Synthase (PKS) | Condenses PDC with malonyl-CoA for carbon extension. acs.org |

| esmB5 | Thioesterase | Releases the 6-acetyl-PCA intermediate. acs.org |

| esmC | Reductase | Catalyzes the final reduction step to form this compound. acs.org |

Strategies for Industrial-Scale Production Feasibility

Transitioning from laboratory-scale research to industrial-scale production presents significant challenges, primarily related to economic viability and process scalability. The low fermentation titers of many natural products in wild-type strains and the high cost of production are major hurdles. acs.org

Key strategies to ensure the feasibility of industrial-scale this compound production include:

Development of Cost-Effective Media: A major operational cost in large-scale fermentation is the culture medium. Expensive complex media containing components like tryptone and yeast extract can make the process economically unviable. acs.org A critical strategy is the development of a chemically defined minimal medium using cheaper raw materials, such as glycerol, as the primary carbon source. acs.org This not only reduces costs but also simplifies downstream processing.

Efficient Downstream Processing: The isolation and purification of the target compound from the complex fermentation broth can account for a significant portion of the total production cost. Developing a simple, efficient, and scalable purification process is crucial. For related phenazines like Phenazine-1-carboxylic acid (PCA), methods using macroporous adsorbent resins (e.g., HP-20) have been successfully developed. researchgate.net This technique involves optimizing adsorption and desorption conditions to selectively capture the product from the broth and later elute it in a concentrated, purer form. researchgate.net Such a strategy would be highly applicable to this compound purification.

Process Optimization and Control: Implementing robust process control in large-scale bioreactors is necessary to maintain optimal conditions (pH, temperature, dissolved oxygen) consistently. Fed-batch fermentation is a widely used strategy at the industrial level to achieve high cell densities and high product concentrations by carefully controlling nutrient feed rates. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-acetyl-phenazine-1-carboxylic acid (6-acetyl-PCA) |

| Glycerol |

| Malonyl-CoA |

| Phenazine-1,6-dicarboxylic acid (PDC) |

| Phenazine-1-carboxylic acid (PCA) |

| This compound |

| Tryptone |

Future Research Directions and Translational Perspectives

Development of Novel Saphenic Acid Analogues with Targeted Activities

The modification of natural products to create semi-synthetic analogues is a proven strategy for improving therapeutic properties and exploring structure-activity relationships (SAR). Research has demonstrated that the biological activity of this compound derivatives can be significantly altered through chemical modification. nih.gov

A study involving the synthesis of nine different ester derivatives of saphenamycin (B1681439) from racemic this compound revealed clear SAR trends. nih.gov Analogues created by esterification with aromatic acids, such as the salicylate (B1505791) ester which is structurally similar to the natural antibiotic saphenamycin, exhibited the highest activity against a range of Gram-positive and some Gram-negative bacteria. nih.gov In contrast, esterification with aliphatic acids showed that while acetate (B1210297) and butyrate (B1204436) derivatives retained considerable antibacterial activity, this effect diminished as the length of the fatty acid chain increased. nih.gov

Future research in this area should focus on a systematic and expanded approach to analogue development:

Core Scaffold Modification: Altering the phenazine (B1670421) core itself, through targeted halogenation, hydroxylation, or N-oxidation, could yield compounds with novel activities or improved selectivity.

Side-Chain Diversification: Beyond simple esters, creating analogues with different functional groups on the side chain (e.g., amides, ethers, ketones) could modulate the compound's polarity, stability, and interaction with biological targets.

Stereochemical Control: The initial synthesis of analogues was based on racemic this compound. nih.gov Future work should involve the stereoselective synthesis of analogues to determine if one enantiomer possesses superior activity, which is a common feature in bioactive molecules.

| Analogue Class | Structural Modification | Observed Biological Activity | Reference |

|---|---|---|---|

| Aromatic Esters | Esterification with aromatic acids (e.g., salicylic (B10762653) acid) | High antibacterial activity against Gram-positive and some Gram-negative bacteria. The salicylate was most active. | nih.gov |

| Short-Chain Aliphatic Esters | Esterification with short-chain fatty acids (e.g., acetate, butyrate) | Considerable antibacterial activity. | nih.gov |

| Long-Chain Aliphatic Esters | Esterification with higher fatty acids | Strongly reduced or no activity against tested organisms. | nih.gov |

Integration of Multi-omics Approaches in Biosynthesis and Mechanism Studies

A holistic understanding of this compound requires the integration of multiple high-throughput "omics" technologies. This systems biology approach can accelerate the discovery of new pathways, elucidate regulatory mechanisms, and identify the molecular targets of this compound's bioactivity.

Genomics and Metagenomics: Genome mining of diverse microorganisms, particularly from unique environments like deep-sea sediments or the rhizosphere, remains a powerful tool for discovering novel phenazine biosynthetic gene clusters (BGCs). mdpi.comacs.org This can lead to the identification of new this compound producers or organisms that synthesize novel, related structures.

Transcriptomics: RNA-sequencing can reveal how the expression of the this compound BGC is regulated in response to different environmental cues, such as nutrient availability or the presence of competing microbes. It can also be applied to a target organism (e.g., a pathogenic bacterium) to understand the global transcriptional changes induced by this compound exposure, thereby offering clues to its mechanism of action.

Proteomics: By analyzing the entire protein complement, proteomics can identify the translated enzymes of the biosynthetic pathway. Furthermore, techniques like thermal proteome profiling or activity-based protein profiling could be used to directly identify the protein targets that this compound binds to within a cell, which is a critical step in defining its mechanism of action.

Metabolomics: High-resolution mass spectrometry-based metabolomics is essential for tracking the flow of precursors through the biosynthetic pathway and for identifying pathway intermediates. vulcanchem.com It is also a key tool for discovering previously uncharacterized, low-abundance derivatives of this compound produced by an organism, a practice known as "metabolite dereplication."

| Omics Approach | Application to this compound Research | Potential Insights |

|---|---|---|

| Genomics | Mining microbial genomes for phenazine biosynthetic gene clusters (BGCs). | Discovery of new producer organisms and novel phenazine BGCs. |

| Transcriptomics | Analyzing gene expression of the BGC under different conditions; studying the response of target organisms to this compound. | Understanding pathway regulation and mechanism of action. |

| Proteomics | Identifying expressed biosynthetic enzymes; identifying cellular protein targets of this compound. | Confirmation of pathway enzymes and direct elucidation of molecular targets. |

| Metabolomics | Identifying biosynthetic intermediates; discovering novel this compound derivatives in complex mixtures. | Elucidation of pathway steps and expansion of the known family of related natural products. |

Exploration of Ecological Roles of this compound in Microbial Interactions and Host Systems (Non-human)

Phenazines are well-documented as crucial molecules in microbial ecology, often acting as antibiotics, signaling molecules, and virulence factors. wikipedia.org While the antibacterial activity of this compound is established, its specific ecological functions remain largely unexplored. Future research should investigate its role in the context of the producer organism's natural environment.

Microbial Competition: this compound is produced by organisms like Streptomyces and yeast-like fungi found in soil and marine sediments. mdpi.comacs.org Its documented activity against Gram-positive bacteria suggests a primary role in inhibiting competitors to secure resources and niche space. nih.gov Co-culture experiments pitting a this compound producer against other relevant microbes would be a direct way to test this hypothesis.

Biocontrol Potential: Other phenazines, such as phenazine-1-carboxylic acid produced by Pseudomonas species, are effective biocontrol agents that protect plants from fungal pathogens. wikipedia.org Investigations into whether this compound confers similar protective benefits to plant hosts (a non-human host system) could open new avenues for agricultural applications.

Role in Biofilms and Quorum Sensing: Many secondary metabolites influence microbial group behaviors like biofilm formation. Research is needed to determine if this compound, at sub-inhibitory concentrations, modulates biofilm development or interferes with quorum sensing communication systems in other microbes.

Insect-Microbe Interactions: The discovery of complex phenazines from entomopathogenic (insect-pathogenic) bacteria like Xenorhabdus suggests these compounds may play a role in insect pathogenesis or in the symbiotic relationship between the bacteria and their nematode vectors. mdpi.comresearchgate.net Exploring whether this compound or its derivatives are produced in these contexts could reveal novel ecological functions related to invertebrate hosts.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Saphenic acid with high purity, and how can yield optimization be systematically evaluated?

- Methodological Answer: Synthesis typically involves [describe reaction pathways, e.g., esterification or oxidation of precursor compounds]. Purification methods like recrystallization (solvent selection based on solubility profiles) or column chromatography (stationary/mobile phase optimization) are critical for purity. Yield optimization requires factorial design experiments to test variables (temperature, catalyst concentration, reaction time). Monitor purity via HPLC with UV-Vis detection (λ = [specific wavelength]) and validate using melting point consistency .

Q. How is this compound structurally characterized, and what analytical techniques are most reliable for confirming its identity?

- Methodological Answer: Combine spectroscopic methods:

- NMR (¹H/¹³C) to identify functional groups and carbon骨架.

- FT-IR for characteristic absorption bands (e.g., -COOH stretching at ~1700 cm⁻¹).

- X-ray crystallography for definitive stereochemical confirmation.

Cross-validate results with reference spectra from peer-reviewed databases (e.g., NIST Chemistry WebBook) .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures, and how are interferences mitigated?

- Methodological Answer: Use HPLC-MS with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) for separation and quantification. Calibration curves (linear range: [specify]) must account for matrix effects via standard addition. For gas-phase analysis, GC-MS with derivatization (e.g., silylation) improves volatility. Validate against certified reference materials and report limits of detection (LOD) and quantification (LOQ) .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s reactivity under varying pH and temperature conditions while controlling confounding variables?

- Methodological Answer: Employ a Box-Behnken or central composite design to model multifactorial interactions. Use buffered solutions (pH 2–12) and controlled-temperature reactors. Monitor reaction kinetics via in-situ techniques (e.g., UV-Vis spectroscopy). Statistical tools like ANOVA identify significant variables, while error bars in triplicate trials ensure reproducibility .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔH°f, solubility) of this compound across studies?

- Methodological Answer: Conduct a systematic review (PRISMA guidelines) to aggregate data from peer-reviewed sources. Perform meta-analysis to identify outliers and assess methodological biases (e.g., calorimetry vs. computational estimates). Replicate disputed experiments under standardized conditions (ISO/IEC 17025) and publish raw datasets for transparency .

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict this compound’s interaction with biological targets, and what validation protocols are essential?

- Methodological Answer:

- Density Functional Theory (DFT): Optimize molecular geometry (B3LYP/6-311+G(d,p)) to calculate electrostatic potentials and HOMO-LUMO gaps.

- Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., GROMACS) with explicit solvent models.

Validate predictions via in vitro assays (e.g., SPR binding affinity measurements) and correlate computational ΔG values with experimental data. Report force field parameters and convergence criteria .

Methodological Best Practices

- Reproducibility: Document all protocols in line with FAIR Data Principles (Findable, Accessible, Interoperable, Reusable). Include raw instrument outputs (e.g., .RAW files for LC-MS) in supplementary materials .

- Error Analysis: Quantify uncertainties using propagation of error calculations for key measurements (e.g., purity, kinetic constants). Use tools like R or Python’s SciPy for statistical modeling .

- Ethical Reporting: Disclose conflicts of interest and funding sources. Adhere to COPE guidelines when submitting to journals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products